- Insight into the solvent, temperature and time effects on the hydrogenolysis of hydrolyzed ligninBioresource Technology, 2016, 221, 568-575,
Cas no 87-85-4 (Hexamethylbenzene)
To human bodyHarmfulAn organic benzene series compound.Usually, it is colorless flake crystal.The melting point is165.5℃,Boiling point is265℃,relative density1.0630(25/4℃)Soluble in ethanol and benzene,Soluble in ether\Acetone and acetic acid,Insoluble in water.
Hexamethylbenzene structure
Hexamethylbenzene Properties
Names and Identifiers
-
- Hexamethylbenzene
- Mellitene
- Hexamethylbenzene Zone Refined (number of passes:20)
- Mellithene
- Hexanmethylbenzene
- hexamethyl-benzene
- Benzene, hexamethyl-
- 1,2,3,4,5,6-Hexamethylbenzene
- Hexamethyl benzene
- Hexamethylbenzol
- YUWFEBAXEOLKSG-UHFFFAOYSA-N
- J8SD5741V8
- 1,2,3,4,5,6-Hexamethyl-benzene
- Benzene, 1,2,3,4,5,6-hexamethyl-
- Hexamethylbenzene, 98+%
- hexamethylbenxene;
- Hexamethylbenzene, 99%
- BENZENE,HEXAMETHYL
- KSC106O3T
- NSC3838
- hexamethylbenzene
- 1,2,3,4,5,6-Hexamethylbenzene (ACI)
- Benzene, hexamethyl- (8CI, 9CI)
- NSC 3838
- D87567
- AKOS015842251
- WLN: 1R B1 C1 D1 E1 F1
- DTXSID3058957
- H0410
- EN300-139722
- NSC-3838
- AI3-03275
- NS00039226
- Hexamethylbenzene, purified by sublimation, >=99%
- Q413592
- FT-0627016
- CHEBI:39001
- MFCD00008523
- 4342-40-9
- 1,2,3,4,5,6-Hexamethylbenzene #
- CHEMBL16347
- 87-85-4
- CS-0095851
- SY012954
- InChI=1/C12H18/c1-7-8(2)10(4)12(6)11(5)9(7)3/h1-6H
- Z276588070
- UNII-J8SD5741V8
- A842388
- AS-81609
- H0087
- EINECS 201-777-0
- DA-18210
- DTXCID0048555
- Benzene, 1,2,3,4,5,6hexamethyl
- benzene, hexamethyl
- +Expand
-
- MFCD00008523
- YUWFEBAXEOLKSG-UHFFFAOYSA-N
- 1S/C12H18/c1-7-8(2)10(4)12(6)11(5)9(7)3/h1-6H3
- C1(C(C)=C(C)C(C)=C(C)C=1C)C
- 1905834
Computed Properties
- 162.140851g/mol
- 0
- 4.6
- 0
- 0
- 0
- 162.140851g/mol
- 162.140851g/mol
- 0Ų
- 12
- 91.6
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 0
Experimental Properties
- 6.31 (Octanol-Air partition coefficient)
- 3.53700
- 0.00000
- 1.4842
- Insoluble in water
- 264 °C(lit.)
- 165.0 to 168.0 deg-C
- 265°C
- Colorless flake crystals.
- Soluble in ethanol and benzene, soluble in ether, acetone and acetic acid, insoluble in water.
- 1,063 g/cm3
Hexamethylbenzene Security Information
- DA3200000
- 3
- S24/25
- NONH for all modes of transport
- Yes
Hexamethylbenzene Customs Data
- 2902909090
-
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
Hexamethylbenzene Price
Hexamethylbenzene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium , Chromium chloride (CrCl3) Solvents: Methanol ; 4 h, 2 MPa, 280 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Phosphorus pentachloride Solvents: Benzene
Reference
Alkyne cyclizations at reduced tantalum centers: synthesis and molecular structure of (η6-C6Me6)Ta(O-2,6-i-Pr2C6H3)2Cl
Journal of the American Chemical Society,
1987,
109(21),
6525-7
,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene][N-[2,6… Solvents: Benzene-d6 ; 3 h, rt
Reference
Synthesis, Characterization, and Alkyne Trimerization Catalysis of a Heteroleptic Two-Coordinate FeI Complex
Journal of the American Chemical Society,
2015,
137(19),
6366-6372
,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Titanium, dichloro[3,8,14,19-tetrakis(1,1-dimethylethyl)-23,23-diphenyl-11H,17H-… Solvents: Toluene , Tetrahydrofuran ; 2 h, 75 °C
Reference
Synthesis, characterization, and alkyne cyclotrimerization chemistry of titanium complexes supported by calixarene-derived bis(aryloxide) ligation
Journal of Organometallic Chemistry,
2004,
689(3),
502-514
,
Synthetic Circuit 5
Reaction Conditions
1.1 Catalysts: [(1,2,3,4,5,6-η)-1,3,5-Cycloheptatriene][(1,2,5,6-η)-1,5-cyclooctadiene]iron Solvents: Tetrahydrofuran
Reference
(η6-Cyclohepta-1,3,5-triene)(η4-cycloocta-1,5-diene)iron(0) complex as attractive precursor in catalysis
Journal of Organometallic Chemistry,
2000,
607(1-2),
57-63
,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride
Reference
Synthesis and properties of polymethylbenzyl nitrites
Nippon Kagaku Kaishi,
1978,
(7),
1049-52
,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: Indium chloride tetrahydrate Solvents: 1,2-Dichloroethane ; 8 h, 110 °C; cooled
Reference
InCl3·4H2O-catalyzed trioxane as a new methylating agent for multi-methylated aromatics affording hexamethyl benzene
Letters in Organic Chemistry,
2010,
7(1),
61-63
,
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: Tantalum, μ-chloropentachloro[μ-[(1,2,3,4-η)-1,2,3,4-tetraethyl-1,3-butadiene-1,… Solvents: Benzene-d6 ; 15 min, rt
Reference
Direct evidence for [4+2] cycloaddition mechanism of alkynes to tantalacyclopentadiene on dinuclear tantalum complexes as a model of alkyne cyclotrimerization
Chemistry - A European Journal,
2015,
21(32),
11369-11377
,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium amalgam Solvents: Water ; heated
Reference
Isomerizations of carbanions. II. Rearrangements of benzyltrimethylammonium ion and related quaternary ammonium ions by sodium amide involving migration into the ring
Journal of the American Chemical Society,
1951,
73,
4122-31
,
Synthetic Circuit 10
Reaction Conditions
1.1 Catalysts: Silane, (11-azidoundecyl)trimethoxy-, homopolymer (trimethylsilyl-terminated, reaction product with tri-2-pyridylphosphine and palladium (II) chloride followed by hydrolysis) Solvents: Chloroform
Reference
Immobilization of homogeneous palladium(II) complex catalysts on novel polysiloxanes with controllable solubility: important implications for the study of heterogeneous catalysis on silica surfaces
Angewandte Chemie,
2001,
40(2),
437-440
,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: 2-Iodophenol , Indium trichloride Solvents: Chlorobenzene ; 24 h, reflux
Reference
Regioselective Synthesis of 1,3,5-Substituted Benzenes via the InCl3/2-Iodophenol-Catalyzed Cyclotrimerization of Alkynes
Journal of Organic Chemistry,
2011,
76(20),
8472-8476
,
Synthetic Circuit 12
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid monohydrate ; 3 h, 60 °C; 21 h, 140 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Reference
An efficient approach to the cyclotrimerisation of alkynes: solvent-free synthesis of 1,3,5-trisubstituted benzenes using p-toluenesulfonic acid monohydrate
ARKIVOC (Gainesville,
2013,
(3),
49-60
,
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: Tantalum chloride sulfide (TaCl3S), (T-4)- Solvents: Toluene ; 3 h, 20 °C
Reference
Reactions of vanadium(V) and tantalum(V) complexes with kinetically stabilized phosphaalkynes. A simple synthesis of 1,3,4-thia- and 1,3,4-selenadiphospholes
Zeitschrift fuer Naturforschung,
2003,
58(1),
44-51
,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
Reference
Ethoxycarbonylmethylthiomethylation of aromatic compounds by Friedel-Crafts reaction with ethyl α-(chloromethylthio)acetate
Synthesis,
1984,
(4),
326-7
,
Synthetic Circuit 16
Reaction Conditions
1.1 Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Diethyl ether , 1,4-Dioxane ; 24 h, rt
Reference
Low temperature Kumada-Corriu cross-coupling of polychlorinated acene derivatives and a synthesis of sterically demanding acenes
Tetrahedron Letters,
2010,
51(23),
3037-3040
,
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
1.1 Catalysts: Butyllithium , Titanium isopropoxide Solvents: Tetrahydrofuran , Hexane ; 1 min, 0 °C; 5 min, 0 °C
1.2 0 °C; 15 min, 100 °C; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt
1.2 0 °C; 15 min, 100 °C; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt
Reference
Can the Ti(OiPr)4/nBuLi combination of reagents function as a catalyst for [2+2+2] alkyne cyclotrimerisation reactions?
New Journal of Chemistry,
2018,
42(24),
20219-20226
,
Synthetic Circuit 19
Synthetic Circuit 20
Synthetic Circuit 21
Synthetic Circuit 22
Synthetic Circuit 23
Reaction Conditions
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: Dichloromethane ; 10 min, rt
1.2 Reagents: Butylsilane ; 6 - 20 h, rt
1.2 Reagents: Butylsilane ; 6 - 20 h, rt
Reference
A novel reduction of polycarboxylic acids into their corresponding alkanes using n-butylsilane or diethylsilane as the reducing agent
Tetrahedron Letters,
2006,
47(21),
3505-3508
,
Hexamethylbenzene Raw materials
- Benzenemethanol, 2,3,4,5,6-pentamethyl-, nitrate
- Benzenemethanaminium, N,N,N,2,3,4,5,6-octamethyl-, iodide (1:1)
- Mellitic Acid
- 1,2,3,4,5-pentamethylbenzene
- Lignin
- Acetic acid, [[(pentamethylphenyl)methyl]thio]-, ethyl ester
Hexamethylbenzene Preparation Products
- Phenol,2-(1,1-dimethylethyl)-3-methyl- (13037-79-1)
- Benzene,1,4-diethyl-2-methyl- (13632-94-5)
- Benzene,1-ethyl-3,5-bis(1-methylethyl)- (15181-13-2)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 2-Ethyl-6-methylphenol (1687-64-5)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- 6-tert-Butyl-2,4-xylenol (1879-09-0)
- 2,3-Dihydro-2,3,4,5-tetramethyl-1H-inden-1-one (2102473-49-2)
- Phenol,2-ethyl-4,5-dimethyl- (2219-78-5)
- 2,3,6-Trimethylphenol (2416-94-6)
- Phenol,2,3,4,6-tetramethyl- (3238-38-8)
- 2,5-Diisopropylphenol (35946-91-9)
- 2,3-Dihydro-2,2,4,6-tetramethylbenzofuran (3698-49-5)
- 5-Isopropyl-m-xylene (~85%) (4706-90-5)
- Benzene, 1-methoxy-4-(1-methylpropyl)- (4917-90-2)
- Phenol,2,3,5,6-tetramethyl- (527-35-5)
- 2,4,6-Trimethylphenol (527-60-6)
- o-Cymene (527-84-4)
- Benzene, 1-(1,1-dimethylethyl)-2-methoxy-3-methyl- (60772-80-7)
- 4-Ethyltoluene (622-96-8)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- 2-Phenylethyl-1,1,2,2-d4-amine (876-20-0)
- Hexamethylbenzene (87-85-4)
- 2-tert-butyl-5-methylphenol (88-60-8)
- Thymol (89-83-8)
- Phenol, 2-(1,1-dimethyl-2-propen-1-yl)-3,6-dimethyl- (92617-73-7)
- 1-Ethyl-3,5-dimethylbenzene (934-74-7)
Hexamethylbenzene Suppliers
Hubei Baidu Chemistry Co.,Ltd.
Audited Supplier
(CAS:87-85-4)
PENG XING
18871490324
1400878899@qq.com
Hubei Guangao Biotechnology Co.,Ltd.
Audited Supplier
(CAS:87-85-4)
GUO YIN
13657291602
1208480055@qq.com
SHANG HAI YING XIN SHI YAN SHI SHE BEI Co., Ltd.
Audited Supplier
(CAS:87-85-4)
MO HANG QI
17002132182
3146474380@qq.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier
(CAS:87-85-4)
JI ZHI SHI JI
18117592386
3007522982@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:87-85-4)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:87-85-4)
TANG SI LEI
15026964105
2881489226@qq.com
Hexamethylbenzene Related Literature
-
Vitor Rosa,Teresa Avilés,Richard Welter,Pierre Braunstein Dalton Trans., 2009, 814-822
-
Luca Rigamonti,Francesco Reginato,Erika Ferrari,Laura Pigani,Lara Gigli,Nicola Demitri,Pavel Kopel,Barbora Tesarova Dalton Trans., 2020,49, 14626-14639
-
Hong Xue,Yang Yan,Yong Hou,Guanglan Li,Ce Hao New J. Chem., 2018,42, 11485-11492
-
J. Gurke,M. Quick,N. P. Ernsting,S. Hecht Chem. Commun., 2017,53, 2150-2153
-
Carsten Bolm Chem. Soc. Rev., 2007,36, 1035-1035
87-85-4 (Hexamethylbenzene) Related Products
- 443-82-3(1-Fluoro-2,3-dimethylbenzene)
- 452-64-2(4-Fluoro-1,2-dimethylbenzene)
- 461-97-2(3,5-Dimethylfluorobenzene)
- 488-23-3(1,2,3,4-Tetramethylbenzene)
- 608-23-1(1-Chloro-2,3-dimethylbenzene)
- 615-60-1(4-Chloro-o-xylene)
- 619-04-5(3,4-Dimethylbenzoic acid)
- 700-12-9(1,2,3,4,5-Pentamethylbenzene)
- 31599-60-7(3-Iodo-o-xylene)
- 31599-61-8(4-Iodo-1,2-dimethylbenzene)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:87-85-4)Hexamethylbenzene
99%/99%
25g/100g
242.0/799.0